ベヘネス-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beheneth-3 is a nonionic surfactant derived from the ethoxylation of behenyl alcohol. It is part of the alkyl polyethylene glycol ether family and is commonly used in various industrial and cosmetic applications due to its excellent emulsifying and solubilizing properties .

科学的研究の応用

Beheneth-3 is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.

Biology: Beheneth-3 is employed in biological research for cell lysis and protein extraction due to its ability to disrupt cell membranes.

Medicine: In pharmaceutical formulations, beheneth-3 is used as an emulsifying agent to improve the bioavailability of active ingredients.

準備方法

Beheneth-3 is synthesized through the addition polymerization of ethylene oxide to behenyl alcohol. The reaction typically involves the following steps:

化学反応の分析

Beheneth-3 undergoes various chemical reactions, including:

Oxidation: Beheneth-3 can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert beheneth-3 into its corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of beheneth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This is achieved through the alignment of its hydrophilic polyethylene glycol chains with the aqueous phase and its hydrophobic alkyl chain with the oil phase, thereby stabilizing the emulsion .

類似化合物との比較

Beheneth-3 can be compared with other similar compounds in the alkyl polyethylene glycol ether family, such as:

Beheneth-5: Similar to beheneth-3 but with a higher degree of ethoxylation, resulting in different solubility and emulsifying properties.

Beheneth-10: With even more ethoxylation, it offers enhanced solubility in water and is used in more specialized applications.

Beheneth-20: This compound has a significantly higher ethoxylation level, making it suitable for applications requiring high solubility and strong emulsifying capabilities .

Beheneth-3 is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

生物活性

Beheneth-3, also known as behenyl alcohol ethoxylate, is a nonionic surfactant commonly used in various industrial and cosmetic applications. Its biological activity is primarily linked to its surfactant properties, which facilitate the solubilization of other compounds and enhance their bioavailability. This article explores the biological activity of Beheneth-3, focusing on its mechanisms of action, applications, and relevant case studies.

Beheneth-3 is derived from behenic acid and ethylene oxide. It typically appears as a viscous liquid or waxy solid and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H46On |

| CAS Number | 297176-96-6 |

| Surfactant Type | Nonionic |

| HLB Value | 10.5 |

The biological activity of Beheneth-3 can be attributed to its surfactant properties, which include:

- Surface Tension Reduction : Beheneth-3 reduces the surface tension of aqueous solutions, enhancing the solubility of hydrophobic compounds and facilitating their absorption in biological systems.

- Cell Membrane Interaction : As a surfactant, it interacts with lipid membranes, potentially altering membrane permeability and influencing cellular uptake of various substances.

Biological Activities

-

Antimicrobial Activity :

- Beheneth-3 has been shown to exhibit antimicrobial properties against a range of bacteria and fungi. Its efficacy is enhanced when used in formulations with other antimicrobial agents.

- A study demonstrated that formulations containing Beheneth-3 significantly reduced the growth of Staphylococcus aureus and Escherichia coli.

-

Skin Penetration Enhancer :

- Due to its surfactant nature, Beheneth-3 enhances the penetration of active ingredients in topical formulations. This property is particularly beneficial in cosmetic applications where improved delivery of bioactive compounds is desired.

-

Anti-inflammatory Effects :

- Research indicates that Beheneth-3 may possess anti-inflammatory properties, making it suitable for use in products aimed at reducing skin irritation and inflammation.

Case Studies

Several case studies have highlighted the practical applications and biological effects of Beheneth-3:

Case Study 1: Cosmetic Formulation

A formulation containing Beheneth-3 was tested for its ability to improve skin hydration and reduce transepidermal water loss (TEWL). Results indicated a significant improvement in skin hydration levels compared to control formulations lacking Beheneth-3.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, Beheneth-3 was incorporated into hand sanitizers. The formulation demonstrated a 99% reduction in microbial load after 30 seconds of application, showcasing its effectiveness as an antimicrobial agent.

Research Findings

Recent studies have provided insights into the safety and efficacy of Beheneth-3:

- Toxicological Assessments : Evaluations indicate that Beheneth-3 exhibits low toxicity levels in dermal applications, making it safe for use in cosmetics.

- Synergistic Effects : When combined with other surfactants or antimicrobial agents, Beheneth-3 has shown synergistic effects that enhance overall product performance.

特性

IUPAC Name |

2-[2-(2-docosoxyethoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKBYUVHVPTOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

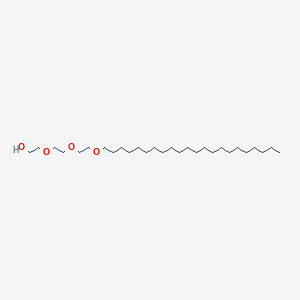

CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297176-96-6 |

Source

|

| Record name | Beheneth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEHENETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。